Methyl 2-(thiophen-2-yl)propanoate
Overview
Description
Methyl 2-(thiophen-2-yl)propanoate is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(thiophen-2-yl)propanoate has been utilized in various synthetic applications. For instance, Jeon and Lee (2008) demonstrated its use in the synthesis of indenothiophenes and indenofurans with an acrylic acid unit, highlighting its potential in creating complex organic structures (Jeon & Lee, 2008). Similarly, Blagojević et al. (2017) identified Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, a derivative of this compound, in Artemisia absinthium root essential oil, showing its natural occurrence and relevance in essential oil chemistry (Blagojević, Pešić & Radulović, 2017).
Applications in Organic Electronics
This compound and its derivatives show promise in the field of organic electronics. Lukes et al. (2005) conducted a study on thiophene-fluorene π-conjugated derivatives, exploring their potential in electro-optical materials, which could have implications for this compound in similar applications (Lukes et al., 2005).
Antimicrobial Activity
Patel and Patel (2017) explored the antimicrobial activity of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which included 3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one as a key intermediate. This study suggests potential antimicrobial applications for compounds structurally related to this compound (Patel & Patel, 2017).
Photovoltaic and Photochromic Applications
Kim et al. (2006) investigated organic sensitizers for solar cell applications, which included thiophene derivatives. These sensitizers showed high photon to current conversion efficiency, indicating the relevance of thiophene-based compounds like this compound in solar cell technology (Kim et al., 2006). Additionally, Uchida, Nakayama, and Irie (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, demonstrating their thermally irreversible and fatigue resistant photochromic properties, relevant to this compound's potential use in photochromic systems (Uchida, Nakayama & Irie, 1990).
Properties
IUPAC Name |
methyl 2-thiophen-2-ylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSXLPWQJKPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.